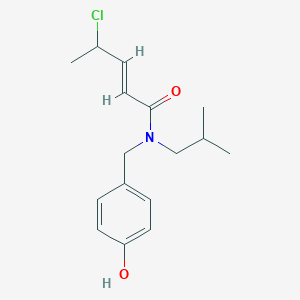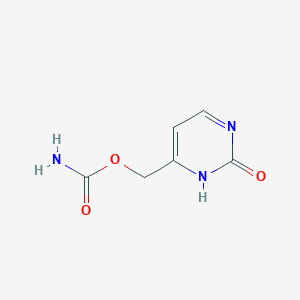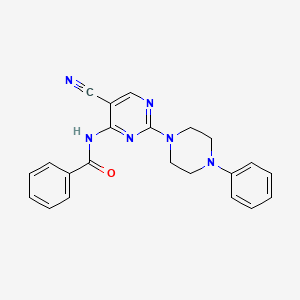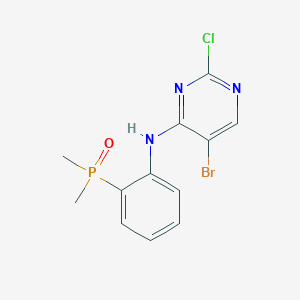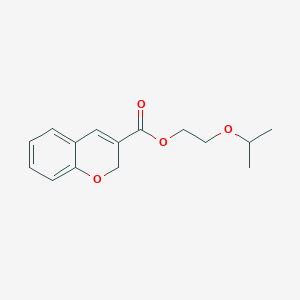
2-Isopropoxyethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxyethyl 2H-chromene-3-carboxylate is a chemical compound belonging to the chromene family. Chromenes are a class of oxygen-containing heterocycles that are widely found in natural products and synthetic compounds. They are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 2-Isopropoxyethyl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by piperidine and involves the condensation of diethyl malonate with aromatic aldehydes . The reaction conditions are mild, and the process is known for its high yields and simple work-up procedures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Isopropoxyethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Isopropoxyethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential antioxidant properties.
Industry: It is used in the production of fragrances, agrochemicals, and optical brighteners.
Mechanism of Action
The mechanism of action of 2-Isopropoxyethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. The chromene moiety is known to interact with enzymes and receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar compounds to 2-Isopropoxyethyl 2H-chromene-3-carboxylate include other chromene derivatives such as ethyl 2-oxo-2H-chromene-3-carboxylate and 3-acetyl-2H-chromene . These compounds share similar structural features but may differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific isopropoxyethyl group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-propan-2-yloxyethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-11(2)17-7-8-18-15(16)13-9-12-5-3-4-6-14(12)19-10-13/h3-6,9,11H,7-8,10H2,1-2H3 |
InChI Key |
XLNDEHACLUUHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


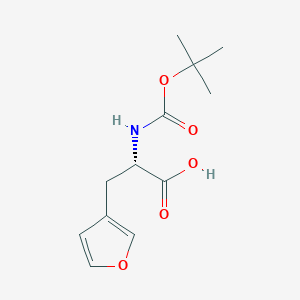
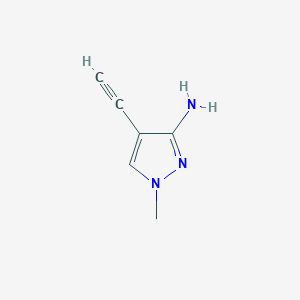
![Bis(2-methyl-2-propanyl) (2R,2'R)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B12929641.png)
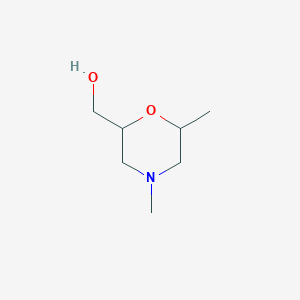
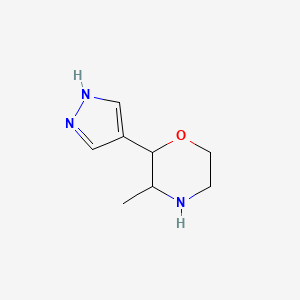
![2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol](/img/structure/B12929659.png)
![Ethyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12929669.png)
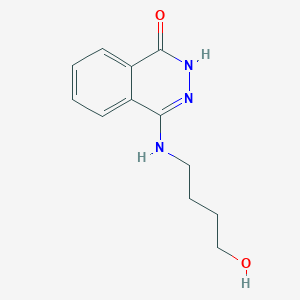
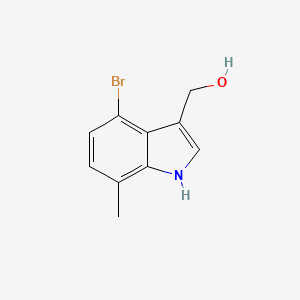
![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929688.png)
